molecular formula C10H18Cl3O5P B13948295 Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, butyrate CAS No. 53102-27-5

Phosphonic acid, (2,2,2-trichloro-1-hydroxyethyl)-, diethyl ester, butyrate

Cat. No.: B13948295
CAS No.: 53102-27-5
M. Wt: 355.6 g/mol
InChI Key: UYHPGYBTGRRYTM-UHFFFAOYSA-N
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Description

(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is a chemical compound with the molecular formula C10H18Cl3O5P and a molecular weight of 355.58 g/mol . This compound is known for its unique structure, which includes a phosphonic acid ester group and a trichlorobutyrate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester typically involves the reaction of 2,2,2-trichloroethyl butyrate with diethyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives and esters, which have applications in different fields of research and industry .

Scientific Research Applications

(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonic acid derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with phosphonate-binding proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,2-Trichloro-1-butyryloxyethyl)phosphonic acid diethyl ester is unique due to its specific ester and phosphonic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

53102-27-5

Molecular Formula

C10H18Cl3O5P

Molecular Weight

355.6 g/mol

IUPAC Name

(2,2,2-trichloro-1-diethoxyphosphorylethyl) butanoate

InChI

InChI=1S/C10H18Cl3O5P/c1-4-7-8(14)18-9(10(11,12)13)19(15,16-5-2)17-6-3/h9H,4-7H2,1-3H3

InChI Key

UYHPGYBTGRRYTM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OCC)OCC

Origin of Product

United States

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